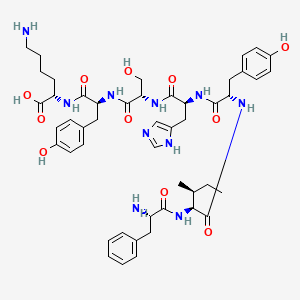

H-Phe-ile-tyr-his-ser-tyr-lys-OH

Description

Properties

CAS No. |

78107-95-6 |

|---|---|

Molecular Formula |

C48H64N10O11 |

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

UGNHRSCFXDKXMM-KOOAXUMWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .

Chemical Reactions Analysis

H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Peptide-Based Drug Design

H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH is utilized in the development of peptide-based drugs. Its specific amino acid sequence allows for targeted therapeutic effects, making it a candidate for treating various diseases, including cancer and metabolic disorders. The compound's ability to interact with biological receptors enhances its potential as a therapeutic agent .

Angiotensin-Converting Enzyme Inhibition

Research has demonstrated that synthetic peptides derived from this sequence exhibit potent angiotensin-converting enzyme (ACE) inhibitory activity. This property is crucial for developing antihypertensive agents and managing cardiovascular diseases .

Biotechnology

Model for Protein Interactions

In biotechnology, this compound serves as a model compound to study protein interactions and folding mechanisms. Understanding these processes is essential for advancing knowledge in molecular biology and developing new biotechnological applications .

Diagnostic Tools

The compound can be incorporated into diagnostic assays, enhancing the sensitivity and specificity of tests for various medical conditions. Its role in improving diagnostic accuracy is vital for early disease detection and management .

Neuroscience Research

Effects on Learning and Memory

Studies indicate that this compound may facilitate learning and memory processes. It has been shown to inhibit the extinction of active avoidance behavior in animal models, suggesting its potential use in cognitive enhancement therapies . This peptide's influence on neurotransmitter release further underscores its importance in neuroscience research.

Cosmetic Applications

Skin Hydration and Collagen Synthesis

The properties of this compound make it suitable for use in cosmetic formulations. It can enhance skin hydration and promote collagen synthesis, contributing to improved skin health and appearance. This application highlights the compound's versatility beyond traditional medicinal uses .

Research on Neurotransmitters

Neurotransmitter Release Studies

In neuroscience, this peptide is valuable for studying the effects of peptides on neurotransmitter release and brain function. Its ability to modulate neurotransmission makes it a significant focus in research aimed at understanding neurological disorders .

Mechanism of Action

The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Neuroactive Peptides

Functional Analogues

A. CRF-Active Peptides

- Sauvagine: A 40-amino acid peptide with potent CRF activity (EC₅₀ = 0.1 nM). Unlike this compound, it broadly activates adrenocorticotropic hormone (ACTH) release and lacks selectivity for monoamine systems .

B. Dopaminergic/Serotonergic Peptides

- β-Endorphin : Enhances DA release in the nucleus accumbens but suppresses 5-HT activity, contrasting with the heptapeptide’s synergistic 5-HT/DA modulation .

- Substance P : Increases both DA and 5-HT release but via neurokinin-1 receptors, whereas the heptapeptide’s effects are dopamine-receptor-dependent (blocked by haloperidol) .

Table 2: Receptor Selectivity and Behavioral Outcomes

Potency and Specificity

Q & A

Q. Q. How ensure compliance with ethical guidelines when testing this peptide in in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.